molecular formula C14H15NO4 B5883590 N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5883590
M. Wt: 261.27 g/mol
InChI Key: AKOXEPZYCANYPY-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of a dimethylamino group and a coumarin moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or coagulation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 7-amino-4-methylcoumarin
  • 4-methylumbelliferone

Uniqueness

N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its specific structural features, such as the presence of a dimethylamino group and a coumarin moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other coumarin derivatives .

Properties

IUPAC Name

N,N-dimethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(16)15(2)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOXEPZYCANYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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